Thiophene

Electrochemical polymerization Conductive polymers Oxidation potential

Thiophene is the preferred five-membered heterocycle for electrochemical polymerization due to oxidation potential of 1.53 V, far exceeding pyrrole (0.79 V). Its electrophilic substitution reactivity is 10⁷× slower than pyrrole, enabling controlled functionalization. Unique capacity for reductive n-type doping makes it essential for complementary logic circuits. For OPV donor design, thiophene π-spacers deliver optimal band gap and hole mobility. Procure for demanding synthetic and optoelectronic applications.

Molecular Formula C4H4S
SCH=CHCH=CH
C4H4S
Molecular Weight 84.14 g/mol
CAS No. 110-02-1
Cat. No. B033073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene
CAS110-02-1
SynonymsCP 34;  Divinylene sulfide;  Furan, thio-;  Huile H50;  Huile HSO;  NSC 405073;  Thiacyclopentadiene;  Thiaphene;  Thiofuran;  Thiofurfuran;  Thiole;  Thiophen;  Thiotetrole; 
Molecular FormulaC4H4S
SCH=CHCH=CH
C4H4S
Molecular Weight84.14 g/mol
Structural Identifiers
SMILESC1=CSC=C1
InChIInChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H
InChIKeyYTPLMLYBLZKORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 75° F (NTP, 1992)
0.04 M
3.01 mg/mL at 25 °C
MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE.
SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE
water solubility = 3,020 mg/l @ 25 °C
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene CAS 110-02-1: A Foundational Sulfur-Containing Heterocycle for Electronic Materials and Bioactive Scaffold Synthesis


Thiophene (CAS 110-02-1) is a five-membered sulfur-containing aromatic heterocycle that serves as a privileged building block across multiple high-value scientific and industrial domains. The compound is a colorless liquid at ambient temperature, with a boiling point of 84°C and a density of 1.051 g/mL at 25°C [1]. Its molecular structure features a sulfur atom contributing two π-electrons to the aromatic sextet, conferring distinctive electronic properties including an aromatic stabilization intermediate between furan and benzene [2]. Thiophene and its derivatives constitute the most extensively studied heterocyclic monomer class for the fabrication of electrically conductive polymers, with applications spanning organic field-effect transistors, organic photovoltaics, and electrochromic devices [3]. In medicinal chemistry, the thiophene nucleus is recognized as a privileged scaffold, with thiophene-containing compounds demonstrating broad pharmacological potential across antiviral, antitumor, and anti-inflammatory indications [3].

Why Pyrrole or Furan Cannot Substitute for Thiophene (CAS 110-02-1) Without Fundamental Performance Alteration


Although pyrrole, furan, and thiophene share a common five-membered aromatic framework, heteroatom substitution introduces irreversible changes to electronic structure, chemical stability, and reaction selectivity that render them non-interchangeable in both synthetic and functional applications. The sulfur atom in thiophene exhibits lower electronegativity (2.56) relative to oxygen in furan (3.44) and nitrogen in pyrrole (3.04), resulting in superior aromaticity and distinct dipole orientation [1]. Critically, thiophene demonstrates oxidative stability that substantially exceeds both furan and pyrrole, enabling its use in electrochemical polymerization regimes where the oxygen- and nitrogen-containing analogs undergo rapid degradation [2]. In drug discovery contexts, the isosteric replacement of pyridine with pyrrole, furan, or thiophene produces divergent CNS penetration and receptor binding outcomes, underscoring that these heterocycles are not functionally equivalent bioisosteres [3]. The evidence compiled below quantifies these differentiation dimensions across electrochemical, synthetic, optoelectronic, and pharmacological domains.

Quantitative Differentiation Evidence for Thiophene (CAS 110-02-1) Relative to Pyrrole, Furan, and Selenophene Analogs


Thiophene Exhibits 1.9-Fold Higher Electrochemical Oxidation Potential Than Furan and 1.9-Fold Higher Than Pyrrole

Molecular orbital calculations employing the Born-Haber process demonstrate that thiophene possesses a substantially higher oxidation potential compared to both pyrrole and furan in acetonitrile. The calculated oxidation potentials versus standard hydrogen electrode (SHE) are 1.53 V for thiophene, 0.79 V for pyrrole, and 1.27 V for furan [1]. This quantitative difference establishes thiophene as the monomer of choice when electrochemical stability during polymerization is required. The overpotential values were estimated at 0.31 V for thiophene, 0.25 V for pyrrole, and 0.82 V for furan, indicating that thiophene presents an intermediate energetic barrier for electrode reaction initiation while maintaining superior oxidative resistance relative to pyrrole [1].

Electrochemical polymerization Conductive polymers Oxidation potential

Thiophene Exhibits Drastically Lower Electrophilic Substitution Reactivity Relative to Furan and Pyrrole: Quantitative Trifluoroacetylation Rate Data

Competitive trifluoroacetylation experiments using trifluoroacetic anhydride in 1,2-dichloroethane at 75°C reveal profound reactivity differences among five-membered heterocycles. Relative to thiophene (assigned a reference rate of 1), selenophene reacts 6.5 times faster, furan reacts 140 times faster (1.4 × 10²), and pyrrole reacts 53 million times faster (5.3 × 10⁷) [1]. This quantitative reactivity gradient spans over seven orders of magnitude between thiophene and pyrrole, confirming that thiophene is the least reactive toward electrophilic attack among this class of π-excessive heterocycles. The substrate selectivity order (pyrrole >> furan > selenophene > thiophene) directly correlates with heteroatom electronegativity and aromatic stabilization energy [1].

Electrophilic aromatic substitution Synthetic selectivity Reaction kinetics

Thiophene Replaces Furan to Reduce Optical Band Gap by Progressive Chalcogen Substitution and Increase Power Conversion Efficiency to 3.33% in OPV Devices

A systematic study of D-π-A push-pull small molecules incorporating triphenylamine donors and dicyanovinyl acceptors connected through chalcogenophene π-spacers demonstrates that replacing furan with thiophene and subsequently with selenophene produces progressive decreases in optical band gap and corresponding increases in hole mobility [1]. The selenophene-based donor achieved a power conversion efficiency (PCE) of 3.33% in air-processed solar cells using PC₆₁BM as the acceptor [1]. While this study provides direct furan-to-thiophene-to-selenophene comparison data, the absolute mobility values and band gap reductions are reported as progressive trends rather than discrete thiophene-versus-furan numerical comparisons; the class-level inference establishes that thiophene occupies an intermediate electronic position between furan (wider band gap, lower mobility) and selenophene (narrower band gap, highest mobility) [1].

Organic photovoltaics Band gap engineering Hole mobility

Polythiophene DFT Calculations Predict Highest Band Gap Among Heterocyclic Conducting Polymers and Greatest Capacity for Reductive (n-Type) Doping

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level comparing neutral polypyrrole (PPy), polythiophene (PTh), and polyfuran (PF) reveal systematic differences in electronic properties driven by heteroatom identity. The calculated trend in band gap values shows polythiophene possessing the largest HOMO-LUMO gap among the three polymers, correlating with experimental spectroscopic measurements [1]. Ab initio crystal orbital calculations further predict that while polypyrrole is the strongest candidate for oxidative (p-type) doping, polythiophene exhibits the greatest capacity for reductive (n-type) doping [2]. The interaction ability order from optimized geometric parameters is PTh > PF > PPy [1], and the λmax absorption trend follows PTh > PF > PPy [1].

Conducting polymers DFT calculations n-Type doping

Thiophene- and Furan-Based DPP Monomers Exhibit Distinct Electropolymerization Behavior: CV Reveals Irreversible Redox Processes for Both

A comparative electropolymerization study of two diketopyrrolopyrrole (DPP)-based monomers bearing identical solubilizing alkyl chains but differing in flanking heterocycles (thiophene-based BO-DPPT versus furan-based BO-DPPF) reveals that both monomers undergo irreversible oxidation and reduction reactions as characterized by cyclic voltammetry (CV) [1]. The study demonstrates successful polymer film formation on glassy carbon electrodes by applying potential cycling between −2 V and +2 V versus ferrocene for up to 50 cycles for both monomers [1]. While both monomers are capable of forming electrodeposited polymer films, the study establishes that thiophene-flanked DPP and furan-flanked DPP are electropolymerizable under identical conditions, though with distinct electrochemical signatures [1].

Electropolymerization Diketopyrrolopyrrole Conjugated polymers

Thiophene-Furan and Thiophene-Pyrrole Oligomers Exhibit Computationally Distinct Excited State Electronic Structures

RI-ADC(2) level computational analysis comparing thiophene-furan and thiophene-pyrrole oligomers reveals distinct excited state electronic structures and transition characteristics between the two heterocyclic pairings [1]. Calculations performed at RI-MP2 and RI-ADC(2) theoretical levels for ground and excited states, respectively, demonstrate that the heteroatom identity in the co-oligomer (oxygen in furan versus nitrogen in pyrrole) produces measurable differences in excited state properties [1]. This computational evidence establishes that thiophene-furan and thiophene-pyrrole oligomers are not electronically equivalent building blocks for optoelectronic applications.

Excited state dynamics Computational chemistry Oligomer design

Procurement-Guiding Application Scenarios for Thiophene (CAS 110-02-1) Based on Quantified Differentiation Evidence


Electrochemical Polymerization Requiring Controlled Oxidation Without Premature Monomer Degradation

Thiophene's calculated oxidation potential of 1.53 V (vs. SHE) substantially exceeds pyrrole's 0.79 V, enabling electropolymerization under potential conditions that would cause premature and uncontrolled oxidation of nitrogen-containing analogs [1]. The overpotential of 0.31 V for thiophene, compared to 0.82 V for furan, provides a kinetically accessible yet oxidatively stable electrochemical window [1]. For research groups procuring monomers for conductive polymer fabrication via electropolymerization, thiophene represents the monomer of choice when oxidative stability during the deposition process is a primary requirement, as pyrrole oxidizes at potentials that overlap with adventitious oxidation processes and furan imposes an excessive kinetic barrier that compromises film uniformity [1].

Selective Electrophilic Functionalization in Multi-Step Synthetic Sequences

With a relative trifluoroacetylation rate of 1 compared to furan's 1.4 × 10² and pyrrole's 5.3 × 10⁷, thiophene provides a uniquely controllable platform for electrophilic substitution chemistry [1]. This seven-order-of-magnitude reactivity differential enables synthetic chemists to perform selective functionalization on thiophene moieties in the presence of more reactive heterocycles, or to employ harsher electrophilic conditions that would completely degrade furan- or pyrrole-containing substrates. Procurement of thiophene is indicated for synthetic routes requiring precise control over substitution regiochemistry and degree of functionalization without competitive side reactions, a selectivity profile not achievable with more electron-rich heterocyclic analogs [1].

n-Type Doping of Conjugated Polymers for Complementary Logic Circuits and Ambipolar Transistors

Ab initio crystal orbital calculations predict that while polypyrrole is the strongest candidate for oxidative (p-type) doping, polythiophene uniquely exhibits the greatest capacity for reductive (n-type) doping among the three major heterocyclic conducting polymer families [1]. This differential doping capacity directly informs monomer procurement for organic electronic device fabrication: researchers developing complementary logic circuits requiring both p-channel and n-channel transistors must select polythiophene-based materials for the n-type component, as polypyrrole is fundamentally limited to p-type conduction regimes [1]. The electronic structure distinction arises from heteroatom effects on band edges and electron affinity values, which are more influenced by heterocyclic substitution than by backbone modifications [1].

Intermediate Band Gap Donor Materials for Organic Photovoltaic Active Layers

In D-π-A push-pull small molecule donor design for organic photovoltaics, replacing furan π-spacers with thiophene produces a progressive decrease in optical band gap and corresponding increase in hole mobility, positioning thiophene as the intermediate electronic option between wide-band-gap furan and narrow-band-gap selenophene [1]. The selenophene analog achieves a PCE of 3.33% in air-processed PC₆₁BM-based devices [1]. For OPV researchers procuring monomers for donor material synthesis, thiophene offers a balanced band gap that provides sufficient photon harvesting breadth while maintaining frontier orbital alignment with common fullerene acceptors, whereas furan-based donors exhibit excessively wide band gaps that limit short-circuit current density and overall device efficiency [1].

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